molecular formula C16H17N5O2S B2905672 4-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034270-81-8

4-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2905672
CAS No.: 2034270-81-8
M. Wt: 343.41
InChI Key: JQWYCXUQRYNPJG-UHFFFAOYSA-N
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Description

4-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group, a pyridinyl group, and a triazole ring. These structural features make it a molecule of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 3-azidopyridine can react with an alkyne derivative under copper(I) catalysis to form the 1,2,3-triazole ring.

  • Sulfonamide Formation: : The benzenesulfonamide moiety can be introduced by reacting an appropriate sulfonyl chloride with an amine. In this case, 4-ethylbenzenesulfonyl chloride can react with the triazole derivative to form the desired sulfonamide.

  • Final Coupling: : The final step involves coupling the triazole derivative with the sulfonamide under suitable conditions, often using a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 4-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide has shown potential as an enzyme inhibitor. It can interact with enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been studied for its anticancer, antibacterial, and antifungal properties. Its ability to inhibit specific enzymes makes it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,4-triazol-4-yl)methyl)benzenesulfonamide: Similar structure but with a different triazole ring.

    4-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-5-yl)methyl)benzenesulfonamide: Similar structure but with a different position of the triazole ring.

    4-ethyl-N-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide: Similar structure but with a different position of the pyridinyl group.

Uniqueness

The uniqueness of 4-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide lies in its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. This specific structure allows for targeted interactions with enzymes and other biological molecules, making it a valuable compound in scientific research and drug development.

Properties

IUPAC Name

4-ethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-2-13-5-7-16(8-6-13)24(22,23)18-10-14-12-21(20-19-14)15-4-3-9-17-11-15/h3-9,11-12,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWYCXUQRYNPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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